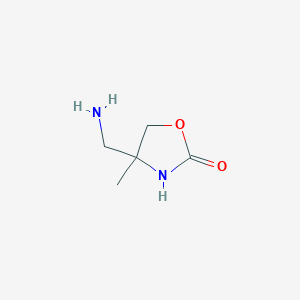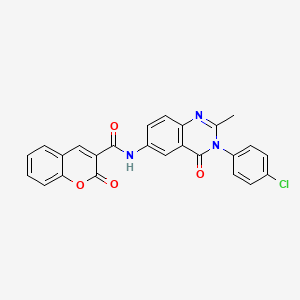
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .科学的研究の応用
Antimicrobial Activities
Compounds with structural similarities to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives demonstrated in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The structural elucidation of these compounds was performed using various spectral analyses, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory Properties
Research on compounds structurally related to the one has shown potential anti-inflammatory effects. A study investigating the anti-inflammatory properties of peripheral benzodiazepine receptor ligands demonstrated significant inhibition of edema formation, indicating an in vivo anti-inflammatory property (Torres, Nardi, Ferrara, Ribeiro-do-Valle, & Farges, 1999).
Neuroprotective Effects and Neuroinflammation Studies
Some derivatives have been evaluated for their neuroprotective effects against diseases like Alzheimer's. For example, chromenones linked to a 1,2,3-triazole ring system showed promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. This research underscores the potential therapeutic applications of these compounds in neurodegenerative diseases (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).
Imaging and Diagnostic Applications
Furthermore, compounds with structural similarity have been applied in imaging studies related to neuroinflammation. For instance, 11C-ER176, a radioligand for the 18-kDa translocator protein (TSPO), has been used in PET imaging to study neuroinflammation, demonstrating adequate sensitivity for imaging all three affinity genotypes in the human brain (Ikawa, Lohith, Shrestha, Telu, Zoghbi, Castellano, Taliani, Da Settimo, Fujita, Pike, & Innis, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O4/c1-14-27-21-11-8-17(13-19(21)24(31)29(14)18-9-6-16(26)7-10-18)28-23(30)20-12-15-4-2-3-5-22(15)33-25(20)32/h2-13H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVALZEJOWEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N1C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
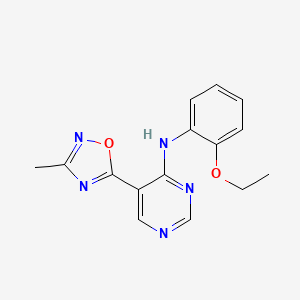
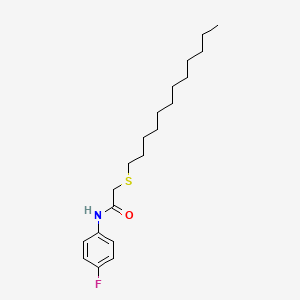
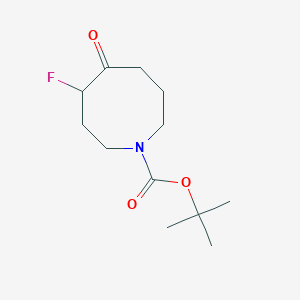
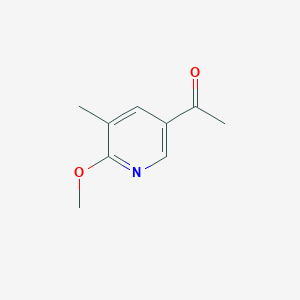
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)
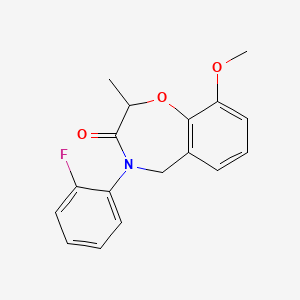
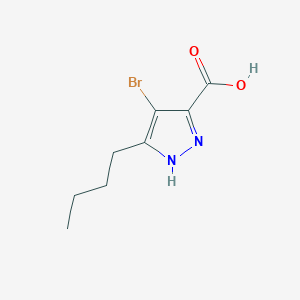
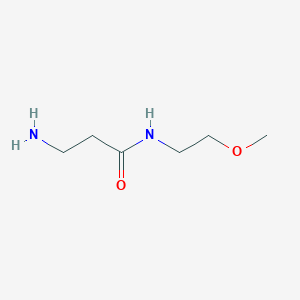
![[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B2652812.png)
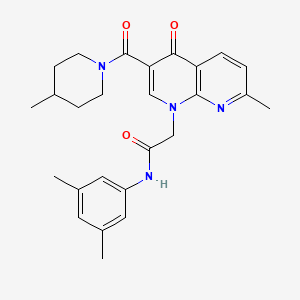
![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
